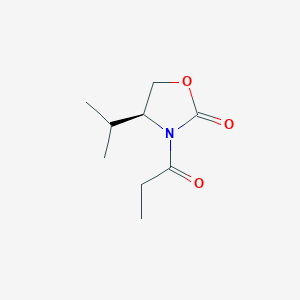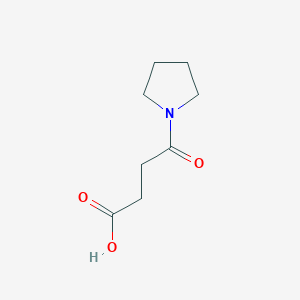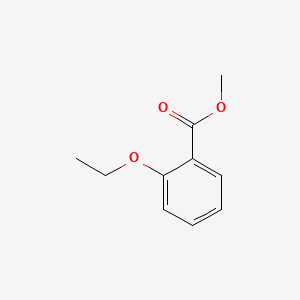
Propyl nitrite
Vue d'ensemble
Description
Propyl nitrite, also known as nitrous acid propyl ester, is an organic compound with the chemical formula C3H7NO2. It is a member of the alkyl nitrites, which are esters of nitrous acid and alcohols. This compound is a clear, pale yellow liquid that is insoluble in water but soluble in organic solvents. It is known for its use as a recreational inhalant, often referred to as “poppers,” which induces a brief euphoric state.
Applications De Recherche Scientifique
Propyl nitrite has several applications in scientific research:
Biology: Studied for its effects on biological systems, particularly its vasodilatory properties.
Medicine: Investigated for its potential therapeutic uses, including the treatment of angina and cyanide poisoning.
Industry: Utilized in the production of other chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
Target of Action
Propyl nitrite, also known as n-Propyl nitrite, is a compound that primarily targets the nitrate and nitrite metabolic pathways in various organisms . These pathways play a crucial role in nitrogen cycling within ecosystems, and this compound’s interaction with these targets can have significant effects on this cycle .
Mode of Action
The interaction of this compound with its targets involves the reduction of nitrate to nitrite and subsequently to ammonia . This process is facilitated by various enzymes present in the organisms, and the resulting changes include the transformation of nitrate and nitrite into less harmful compounds .
Biochemical Pathways
This compound affects the biochemical pathways involved in the nitrogen cycle. It participates in nitrate reduction, a process that converts nitrate to nitrite, and then to ammonia . These transformations are part of the broader nitrogen metabolism pathways, which also include nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, and assimilatory nitrate reduction .
Pharmacokinetics
Given its chemical structure and properties, it can be inferred that this compound is likely to be rapidly absorbed and distributed in the body due to its small molecular weight and lipophilic nature . The metabolism of this compound would involve its reduction to nitrite and ammonia, and it would likely be excreted in the form of these less harmful compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other nitrogenous compounds, pH levels, and temperature can affect the rate and efficiency of the nitrate reduction process . Furthermore, the presence of certain microorganisms that can utilize or metabolize this compound may also influence its action in the environment .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Propyl nitrite plays a significant role in biochemical reactions, particularly as a vasodilator. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with hemoglobin, where this compound induces the formation of methemoglobin, a form of hemoglobin that cannot bind oxygen effectively . This interaction leads to a decrease in the oxygen-carrying capacity of the blood. Additionally, this compound can react with amines and amides to form nitrosamines, which are potential carcinogens .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by causing vasodilation, which leads to decreased blood pressure and increased heart rate . This compound also affects cell signaling pathways by interacting with nitric oxide pathways, leading to changes in gene expression and cellular metabolism. The formation of methemoglobin can result in cellular hypoxia, affecting the overall function of cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hemoglobin and other biomolecules. This compound binds to the heme group of hemoglobin, leading to the oxidation of the iron atom and the formation of methemoglobin . This process inhibits the ability of hemoglobin to bind and transport oxygen. Additionally, this compound can inhibit certain enzymes involved in cellular respiration, further contributing to cellular hypoxia . The compound’s ability to form nitrosamines also plays a role in its molecular mechanism, as these compounds can cause DNA damage and contribute to carcinogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively unstable and can degrade into other products, such as propanol and nitrite ions . Over time, the vasodilatory effects of this compound may diminish as the compound degrades. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained methemoglobinemia and potential cellular damage due to hypoxia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound primarily causes vasodilation and mild methemoglobinemia . At higher doses, the compound can induce severe methemoglobinemia, leading to significant hypoxia and potential organ damage . Toxic effects, such as dizziness, headache, and fatigue, have been observed at high doses . Additionally, chronic exposure to high doses of this compound can increase the risk of carcinogenesis due to the formation of nitrosamines .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is rapidly hydrolyzed into propanol and nitrite ions in the body . The nitrite ions can further participate in the nitric oxide pathway, contributing to vasodilation and other physiological effects. Enzymes such as cytochrome P450 and catalase play a role in the metabolism of this compound, facilitating its breakdown and clearance from the body . The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion due to its high volatility . It can interact with various transporters and binding proteins, affecting its localization and accumulation. The compound’s lipophilic nature allows it to easily cross cell membranes and distribute throughout the body . Its rapid hydrolysis limits its accumulation in tissues, leading to transient effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and mitochondria . Its interaction with hemoglobin occurs in the cytoplasm, leading to the formation of methemoglobin . Additionally, this compound can affect mitochondrial function by inhibiting enzymes involved in cellular respiration . The compound’s ability to form nitrosamines can also lead to DNA damage within the nucleus, contributing to its carcinogenic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propyl nitrite can be synthesized through the esterification of propanol with nitrous acid. The reaction involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Esterification Reaction: The nitrous acid reacts with propanol to form this compound and water. [ \text{C3H7OH} + \text{HNO2} \rightarrow \text{C3H7ONO} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by passing nitrogen dioxide gas into a solution of propanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form propyl nitrate.
Reduction: It can be reduced to propanol and nitrogen oxides.
Substitution: this compound can participate in nucleophilic substitution reactions where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as halides, cyanides, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Propyl nitrate.
Reduction: Propanol and nitrogen oxides.
Substitution: Various substituted propyl compounds depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Amyl Nitrite: Another alkyl nitrite with similar vasodilatory effects but a longer duration of action.
Butyl Nitrite: Known for its slower onset and longer-lasting effects compared to propyl nitrite.
Isobutyl Nitrite: A newer compound with fast-acting effects and a powerful, heady high.
Uniqueness of this compound: this compound is unique in its relatively mild and short-lived effects compared to other alkyl nitrites. It is often preferred by individuals seeking a quick and controllable experience. Its chemical properties also make it a valuable reagent in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
propyl nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2-3-6-4-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOQVXHBVNKNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Record name | PROPIONITRITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7576 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075282 | |
| Record name | Nitrous acid, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propionitrite appears as a colorless liquid with a sweet, ethereal odor. Highly toxic by inhalation and ingestion. A dangerous fire risk. Used as a solvent and as a dielectric fluid. | |
| Record name | PROPIONITRITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7576 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
543-67-9 | |
| Record name | PROPIONITRITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7576 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyl nitrite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Propyl nitrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrous acid, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl nitrite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL NITRITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML3G2M13HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-phenyl-9H-pyrido[3,4-b]indole](/img/structure/B1584441.png)








